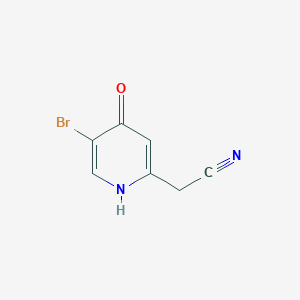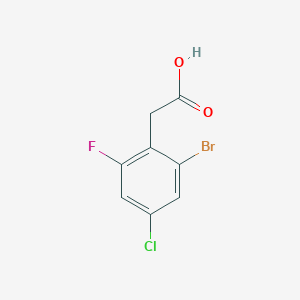
2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid is an organic compound with a complex structure that includes bromine, chlorine, and fluorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the halogenation of a phenylacetic acid derivative, followed by further substitution reactions to introduce the bromine, chlorine, and fluorine atoms. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the quality standards required for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)acetic acid
- 2-(2-Bromo-6-chlorophenyl)acetic acid
- 2-(2-Bromo-3-methylphenyl)acetic acid
Comparison
Compared to similar compounds, 2-(2-Bromo-4-chloro-6-fluorophenyl)acetic acid is unique due to the specific arrangement of halogen atoms on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H5BrClFO2 |
|---|---|
Poids moléculaire |
267.48 g/mol |
Nom IUPAC |
2-(2-bromo-4-chloro-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClFO2/c9-6-1-4(10)2-7(11)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) |
Clé InChI |
GLRAPTANMUSUPW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CC(=O)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


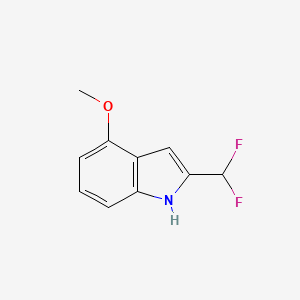
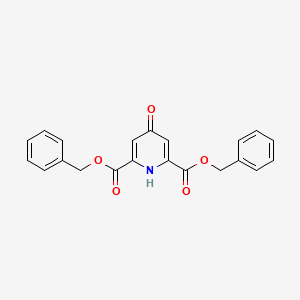
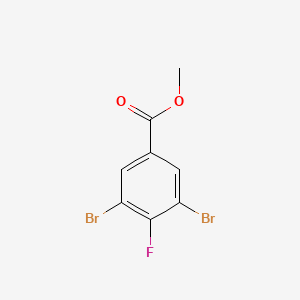
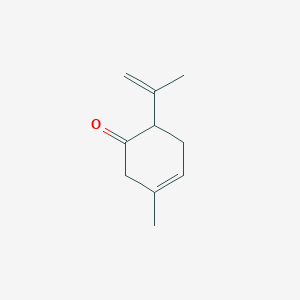

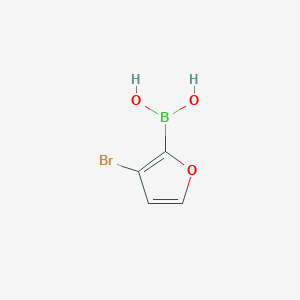
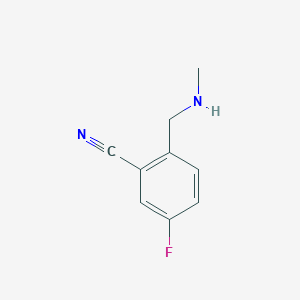
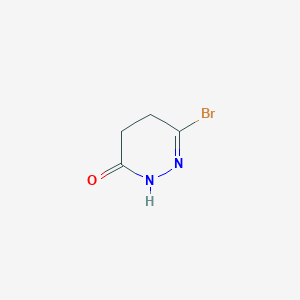


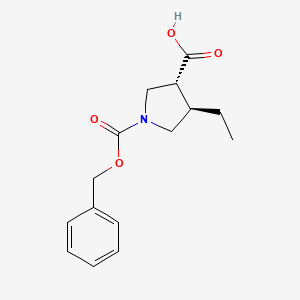
![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)

